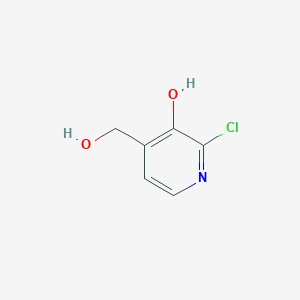
2-Chloro-4-(hydroxymethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 4-(hydroxymethyl)pyridin-3-ol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from pyridine. The process includes nitration, reduction, and chlorination steps, followed by purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-4-(carboxymethyl)pyridin-3-ol.
Reduction: 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: 2-Amino-4-(hydroxymethyl)pyridin-3-ol.
Applications De Recherche Scientifique
2-Chloro-4-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-(hydroxymethyl)pyridin-3-ol
- 2-Chloro-3-hydroxy-4-pyridinemethanol
- 2-Chloro-4-(methyl)pyridin-3-ol
Comparison: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the hydroxymethyl group at the 4-position and the chlorine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Propriétés
Formule moléculaire |
C6H6ClNO2 |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
2-chloro-4-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-2,9-10H,3H2 |
Clé InChI |
NMKMUHLLVUXTOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


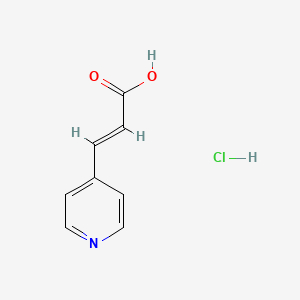

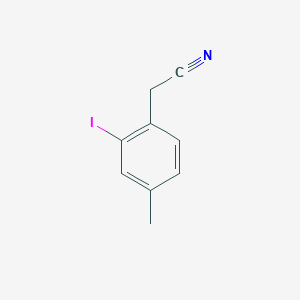
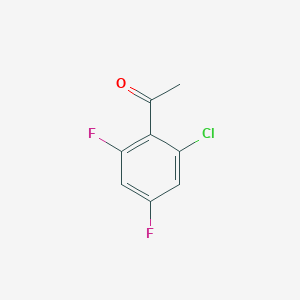
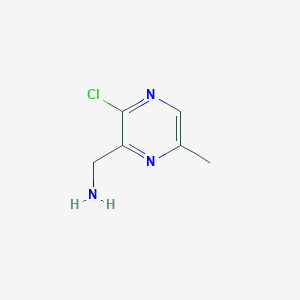
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
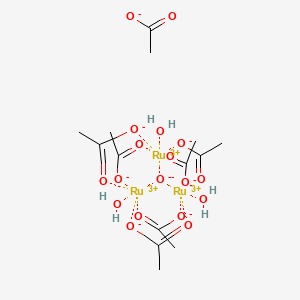
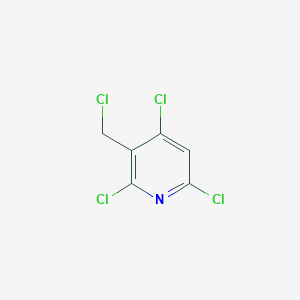
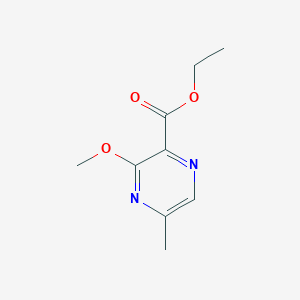
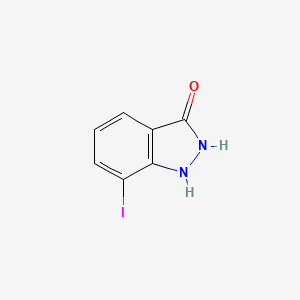
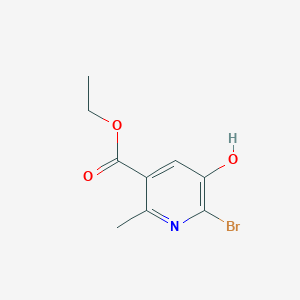
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
